molecular formula C14H12Br2N2O3S B11551182 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11551182
M. Wt: 448.1 g/mol
InChI Key: GHEZZNNUERZRHA-REZTVBANSA-N
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Description

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of brominated phenoxy and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Bromination: The starting material, 2,4-dimethoxyphenol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 2,4-dibromo-6-methoxyphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is converted to its hydrazide by reacting with hydrazine hydrate.

    Condensation: Finally, the hydrazide is condensed with thiophene-2-carbaldehyde under reflux conditions in ethanol to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding de-brominated or reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The thiophene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DIBROMO-6-METHYLPHENOXY)ACETOHYDRAZIDE
  • 2-(2,4-DIBROMO-6-ETHOXYPHENOXY)ACETOHYDRAZIDE
  • 2-(2,4-DIBROMO-6-CHLOROPHENOXY)ACETOHYDRAZIDE

Uniqueness

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both brominated phenoxy and thiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H12Br2N2O3S

Molecular Weight

448.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12Br2N2O3S/c1-20-12-6-9(15)5-11(16)14(12)21-8-13(19)18-17-7-10-3-2-4-22-10/h2-7H,8H2,1H3,(H,18,19)/b17-7+

InChI Key

GHEZZNNUERZRHA-REZTVBANSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=CS2

Origin of Product

United States

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